1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety linked to a sulfonylphenyl group
Preparation Methods
The synthesis of 1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one involves several steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to form the final product. The reaction conditions typically involve the use of organic solvents such as ethanol and tetrahydrofuran (THF), and the process may require the use of reducing agents like sodium borohydride .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The benzylpiperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one can be compared with other similar compounds, such as:
1-Benzylpiperidin-4-one: This compound shares the benzylpiperidine core but lacks the sulfonylphenyl group, resulting in different chemical and biological properties.
4-[(4-Benzylpiperidin-1-yl)sulfonyl]aniline: This compound has a similar structure but with an aniline group instead of the ethanone moiety, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO3S |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]ethanone |
InChI |
InChI=1S/C20H23NO3S/c1-16(22)19-7-9-20(10-8-19)25(23,24)21-13-11-18(12-14-21)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3 |
InChI Key |
LTOHWMZFOPVGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.